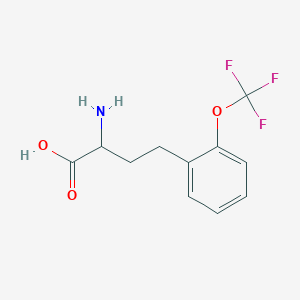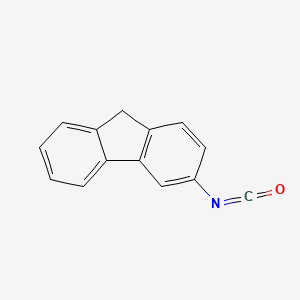
3-Isocyanato-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-9H-fluorene is an organic compound that features a fluorene backbone with an isocyanate functional group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-amino-9H-fluorene with phosgene, which results in the formation of the isocyanate group . This reaction is usually carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods: Industrial production of isocyanates, including 3-Isocyanato-9H-fluorene, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and urea as starting materials, which are safer and more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanato-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed.
Major Products:
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Various substituted fluorenes.
Applications De Recherche Scientifique
3-Isocyanato-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which 3-Isocyanato-9H-fluorene exerts its effects depends on its specific application. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
9H-Fluorene: The parent compound without the isocyanate group.
9H-Carbazole: A structurally related compound with a nitrogen atom in the ring.
Dibenzothiophene: Another related compound with a sulfur atom in the ring
Uniqueness: 3-Isocyanato-9H-fluorene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
923030-47-1 |
|---|---|
Formule moléculaire |
C14H9NO |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-isocyanato-9H-fluorene |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7H2 |
Clé InChI |
WFVILPSKMDVAJR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)N=C=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


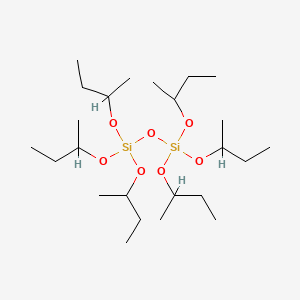
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
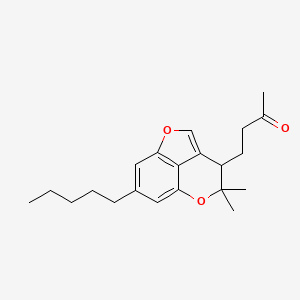


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
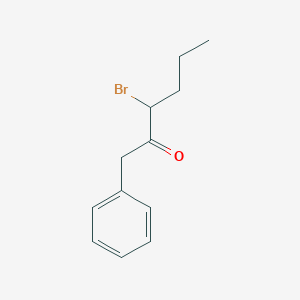
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)
